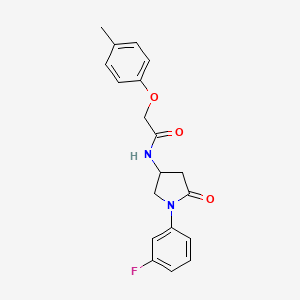

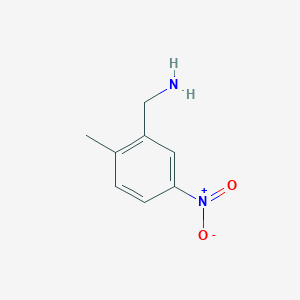

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound with the molecular formula C17H21N3O3. It is a synthetic derivative of nicotinamide, and it has been the subject of extensive scientific research due to its potential applications in various fields.

科学的研究の応用

Biosynthesis and Metabolic Pathways

Biosynthesis of N1-Methyl-4-Pyridone-3-Carboxamide N1-Methyl-4-pyridone-3-carboxamide, a metabolite of nicotinic acid and nicotinamide, is synthesized from N1-methylnicotinamide by an enzyme system in the liver. This process does not require molecular oxygen, as the oxygen atom introduced into the substrate is derived from water (Quinn & Greengard, 1966).

Chemical Synthesis and Derivatives

Chemoselective Reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione The reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione with sodium borohydride at different temperatures yields novel compounds, highlighting the chemical versatility and potential for derivative synthesis of nicotinamide-related structures (Goto, Saito, & Sato, 1987).

Corrosion Inhibition

Nicotinamide Derivatives as Corrosion Inhibitors A study on nicotinamide derivatives, including N-((1H-pyrrol-2-yl)methylene)nicotinamide, revealed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These findings suggest potential industrial applications in protecting metals from corrosion (Chakravarthy, Mohana, & Kumar, 2014).

Nutritional Biochemistry

Pyrroloquinoline Quinone as a Redox-Cofactor Research has identified pyrroloquinoline quinone (PQQ), related to nicotinamides, as an essential cofactor in redox reactions, suggesting its classification as a vitamin. This discovery highlights the biochemical significance of nicotinamide derivatives in mammalian nutrition and metabolism (Kasahara & Kato, 2003).

Molecular Studies and Inhibitor Discovery

Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) The discovery of bisubstrate NNMT inhibitors, which occupy both substrate and cofactor binding sites, provides insight into developing potent and selective inhibitors for therapeutic applications. This research underscores the potential of nicotinamide derivatives in drug discovery and development (Babault et al., 2018).

特性

IUPAC Name |

6-(oxolan-3-yloxy)-N-(2-pyrrol-1-ylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-16(17-6-9-19-7-1-2-8-19)13-3-4-15(18-11-13)22-14-5-10-21-12-14/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKBMJSOFYSIEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NCCN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2670521.png)

![Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2670524.png)

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2670526.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2670528.png)

![5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2670531.png)

![tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride](/img/structure/B2670533.png)

![N-(naphthalen-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2670541.png)

![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2670542.png)